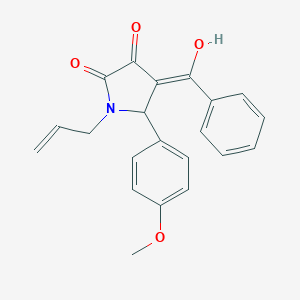![molecular formula C11H10Cl2N4S B282608 N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B282608.png)
N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine, also known as DMXAA, is a small molecule with potential anticancer properties. DMXAA was first discovered in the late 1990s and has since been extensively studied for its ability to induce tumor necrosis and inhibit tumor growth.
Mecanismo De Acción
N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine works by activating the immune system to target and destroy cancer cells. It does this by binding to and activating a protein called STING (stimulator of interferon genes) in immune cells. This leads to the production of interferons, which are signaling molecules that activate immune cells to attack cancer cells.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has been shown to have a number of biochemical and physiological effects on cells and tissues. It induces the production of cytokines and chemokines, which are signaling molecules that attract immune cells to the site of the tumor. It also increases the permeability of blood vessels in the tumor, allowing immune cells to more easily access and attack the cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.
Direcciones Futuras
There are several future directions for research on N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine. One area of interest is the development of more potent and selective STING agonists that can activate the immune system to target cancer cells with greater specificity. Another area of interest is the use of N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine in combination with other immunotherapies, such as checkpoint inhibitors, to enhance the immune response against cancer cells. Finally, there is a need for more clinical trials to evaluate the efficacy and safety of N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine in humans.
Métodos De Síntesis
N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine can be synthesized through a multistep process starting with the reaction of 2,5-dichloroaniline with methyl isocyanate to form the corresponding urea derivative. This is followed by the reaction of the urea with thiosemicarbazide to form the desired product.
Aplicaciones Científicas De Investigación
N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has been the subject of numerous scientific studies due to its potential as an anticancer agent. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine has also been studied in combination with other anticancer drugs, such as cisplatin and paclitaxel, with promising results.
Propiedades
Fórmula molecular |
C11H10Cl2N4S |
|---|---|
Peso molecular |
301.2 g/mol |
Nombre IUPAC |
N-(2,5-dichlorophenyl)-6-methyl-2,5-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine |
InChI |
InChI=1S/C11H10Cl2N4S/c1-6-4-10-15-11(18-17(10)16-6)14-9-5-7(12)2-3-8(9)13/h2-5,11,14,16H,1H3 |
Clave InChI |
JXHOCRKAYHQPPG-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC2=NC(SN2N1)NC3=C(C=CC(=C3)Cl)Cl |
SMILES |
CC1=CC2=NC(SN2N1)NC3=C(C=CC(=C3)Cl)Cl |
SMILES canónico |
CC1=CC2=NC(SN2N1)NC3=C(C=CC(=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282529.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282531.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282532.png)
![3-hydroxy-4-(2,4,6-trimethylbenzoyl)-spiro[furan-5,2'-(1'H)-indene]-1',2,3'(2'H,5H)-trione](/img/structure/B282534.png)
![(4Z)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-prop-2-enylpyrrolidine-2,3-dione](/img/structure/B282535.png)




![1-allyl-4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282542.png)


![1-(4-chlorophenyl)-4-(1H-naphtho[2,3-d]imidazol-2-yl)-2-pyrrolidinone](/img/structure/B282561.png)
